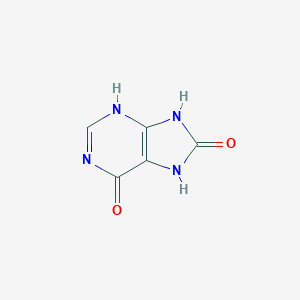

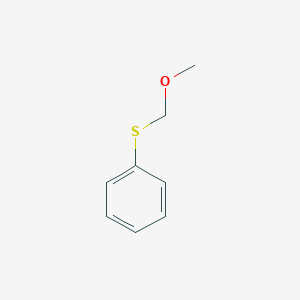

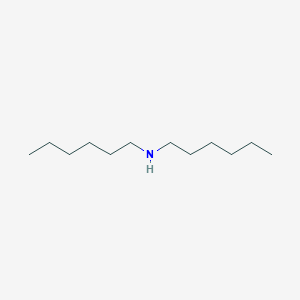

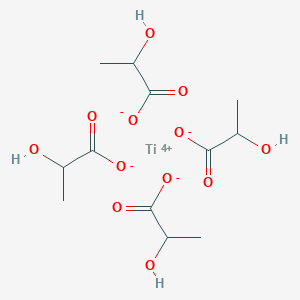

![molecular formula C10H16O B085741 Spiro[4.5]decan-6-one CAS No. 13388-94-8](/img/structure/B85741.png)

Spiro[4.5]decan-6-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of spiro[4.5]decanes involves various methods, including formal (4+1) cycloaddition and enantioselective Michael-Henry cascade reactions, yielding spiro[4,5]decanes and spirooxindole polycycles with high diastereo- and enantioselectivities (Huang et al., 2017). Another approach is the use of para-quinone methides in a one-pot synthesis method to create spiro[2.5]octa-4,7-dien-6-ones, demonstrating the versatility in constructing spirocyclic compounds with consecutive quaternary centers (Gai et al., 2015).

Molecular Structure Analysis

Spiro[4.5]decan-6-one's molecular structure is characterized by its spirocyclic nature, which is a framework common in many bioactive compounds. The synthesis strategies often aim to introduce stereogenic centers with high selectivity. For instance, compounds bearing the spiro[4,5]decane system have been obtained with significant diastereo- and enantioselectivities, highlighting the complexity and potential for diversity in their molecular structure (Huang et al., 2017).

Chemical Reactions and Properties

Spiro[4.5]decan-6-one and its derivatives undergo various chemical reactions that showcase their reactivity and functional group transformations. The FeCl3-induced Nazarov cyclization of α-(trimethylsilylmethyl)divinyl ketone derivatives is an example, leading to the synthesis of spiro[4.5]decane and spiro[4.4]nonane ring systems. This process highlights the role of substituents and protective groups in directing the outcomes of cyclization reactions (Kuroda et al., 2000).

Physical Properties Analysis

The physical properties of spiro[4.5]decan-6-one derivatives, such as melting points, boiling points, and solubility, can vary significantly depending on the substituents attached to the spirocyclic framework. While specific studies focusing solely on the physical properties of these compounds are less common, the synthesis and characterization phases of research often provide insights into these properties. For example, the synthesis of optically active spiro[4.5]decanes through Diels–Alder cycloaddition illustrates the importance of stereochemistry in determining the physical properties of these compounds (Rafel et al., 1998).

Chemical Properties Analysis

The chemical properties of spiro[4.5]decan-6-one derivatives, including reactivity towards various reagents, stability under different conditions, and the ability to undergo transformations into other valuable compounds, are central to their utility in organic synthesis. For instance, the transformation of spiro[5.4]decenones into bicyclo[4.4]deca-1,4-dien-3-ones via domino "elimination-double-Wagner-Meerwein-rearrangement" reactions showcases the potential for complex molecular rearrangements and the formation of pharmacologically relevant structures (Bose et al., 2004).

Aplicaciones Científicas De Investigación

Summary of the Application

Spiro[4.5]decan-6-one is used in the study of diverse carbocyclic structural types in sesquiterpenes . These studies have significantly contributed to the advancement of spectroscopic techniques, mechanistic insight, and synthesis methodology .

2. Prolyl Hydroxylase Domain Inhibitors

Summary of the Application

Spiro[4.5]decan-6-one is used in the development of prolyl hydroxylase domain (PHD) inhibitors . PHD inhibitors are potential treatments for anaemia and other ischaemia related diseases .

Methods of Application or Experimental Procedures

Spiro[4.5]decan-6-one is used to create PHD inhibitors that bind to the active site Fe (II) of the PHDs and compete with the 2-oxoglutarate (2OG) co-substrate . The extent to which the inhibitors compete with HIF-α, and maybe other PHD substrates varies .

Results or Outcomes

PHD inhibitors are currently in phase 3 clinical trials for the treatment of anaemia in chronic kidney disease, via upregulation of EPO . The results reveal spiro[4.5]decanones as useful templates for generation of potent and selective 2OG oxygenase inhibitors .

Safety And Hazards

Propiedades

IUPAC Name |

spiro[4.5]decan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-9-5-1-2-6-10(9)7-3-4-8-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGDMKSLPPMIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCCC2)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302871 | |

| Record name | Spiro[4.5]decan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[4.5]decan-6-one | |

CAS RN |

13388-94-8 | |

| Record name | Spiro[4.5]decan-6-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[4.5]decan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.